2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound, identified by CAS RN 314260-30-5 (), features a triazoloquinoline core substituted with a methyl group at position 4 and a sulfanyl-linked acetamide moiety bearing a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₀H₁₅F₃N₄OS, with an average molecular mass of 416.42 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazoloquinoline scaffold may contribute to interactions with biological targets such as G-protein-coupled receptors (GPCRs) or enzymes ().
Propriétés
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-12-9-13-5-2-3-8-16(13)27-18(12)25-26-19(27)29-11-17(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHDGMVBZEXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazoloquinoline core. This can be achieved through oxidative C(sp3)–H functionalization of methyl-azaheteroarenes in the presence of I2–DMSO .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidative functionalization step and large-scale batch reactors for the subsequent substitution reactions. The choice of solvents, catalysts, and reaction conditions would be critical to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazoloquinoline core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazoloquinoline core.
Substitution: Brominated or nitrated derivatives of the trifluoromethylphenyl group.
Applications De Recherche Scientifique
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit specific enzymes.
Mécanisme D'action
The mechanism of action of 2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to intercalate into DNA, disrupting the replication process and inhibiting the activity of specific enzymes . Molecular docking studies have shown that this compound can bind to the active sites of various enzymes, thereby inhibiting their function and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Structural Variations and Key Features
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations
The 4-methyl-triazoloquinoline in the target compound may confer rigidity compared to smaller cores like pyrimidine ().
Substituent Position Effects :
- The 3-(trifluoromethyl)phenyl group in the target compound vs. 2-(trifluoromethyl)phenyl () influences steric interactions. Meta-substitution may improve target specificity over ortho-substituted analogs.
Biological Activity: ML186 (), a structural analog with a thiazol-substituted phenyl, demonstrates activity in modulating GPR55, suggesting the triazoloquinoline scaffold is compatible with GPCR interactions.
Physicochemical Properties: The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs, enhancing membrane permeability (). Higher molecular weight analogs (>450 g/mol, e.g., ) may face bioavailability challenges compared to the target compound (416.42 g/mol).
Research Findings and Data
Pharmacological Potential
Comparative Advantages
- Target vs. ML186 : The 3-(trifluoromethyl)phenyl group may offer better metabolic stability than ML186’s dimethoxyphenyl-thiazol.
- Target vs.
Activité Biologique
The compound 2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its structural characteristics, synthesis methods, and biological evaluations, including case studies and research findings.
Structural Characteristics
This compound features several notable structural components:
- Triazolo[4,3-a]quinoline moiety : Known for its diverse pharmacological properties.
- Thioether linkages : These can enhance biological activity by influencing the compound's interaction with biological targets.
- Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
Synthesis Methods
The synthesis of this compound involves multi-step processes that typically include:
- Formation of the triazole ring : Utilizing appropriate reagents to achieve the desired substitution pattern.
- Thioether formation : This step is crucial for developing the sulfanyl linkage.
- Acetamide coupling : The final step involves attaching the acetamido group to the quinoline structure.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole and triazole derivatives can inhibit cancer cell proliferation effectively. The following table summarizes relevant findings:
| Compound Name | Structure | Activity | IC50 (µM) |
|---|---|---|---|
| 4-Methylthioquinoline | Quinoline core with methylthio group | Antimicrobial | 15 |
| 1-(Thioacetyl)-1H-triazole | Triazole ring with thioacetyl substituent | Anticancer | 5 |
| Ethyl 2-(thioacetyl)benzoate | Benzoate structure with thioacetyl | Antimicrobial | 10 |
The unique combination of a cycloheptathiophene backbone and triazoloquinoline structure in this compound may confer distinct pharmacological properties not observed in simpler analogs.
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Preliminary studies suggest potential interactions with:
- Kinase enzymes : Inhibiting pathways essential for cancer cell survival.
- Nuclear receptors : Modulating gene expression related to cell growth and apoptosis.
Case Studies
- Study on Anticancer Properties : A recent investigation into similar compounds demonstrated that those containing triazole and quinoline moieties exhibited potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values ranged from 2 to 10 µM depending on the structural modifications made.
- In Vivo Studies : Animal models treated with derivatives of this compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
